molecular formula C9H5IO2 B6164210 3-ethynyl-5-iodobenzoic acid CAS No. 2307590-62-9

3-ethynyl-5-iodobenzoic acid

Cat. No.: B6164210
CAS No.: 2307590-62-9
M. Wt: 272
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Description

3-ethynyl-5-iodobenzoic acid is an organic compound with the molecular formula C9H5IO2. It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the third position and an iodine atom at the fifth position on the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity .

Properties

CAS No.

2307590-62-9

Molecular Formula

C9H5IO2

Molecular Weight

272

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-iodobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 3-iodobenzoic acid.

    Deprotection: If a protected ethynyl group is used, deprotection is carried out to yield the final product, 3-ethynyl-5-iodobenzoic acid.

Industrial Production Methods

While specific industrial production methods for 3-ethynyl-5-iodobenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The ethynyl group enables palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl or aliphatic halides. This reaction is critical for synthesizing complex aromatic systems.
Key Conditions :

ParameterValue/Detail
CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂
Co-catalystCuI
SolventDMF, THF, or DMSO
Temperature60–90°C
Yield70–90% (optimized conditions)

Mechanism :

  • Oxidative addition of Pd⁰ to the aryl iodide.

  • Transmetallation with the ethynyl copper intermediate.

  • Reductive elimination to form the coupled product .

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the 5-position undergoes substitution with nucleophiles (e.g., amines, thiols), forming derivatives with altered electronic properties.
Example Reaction :
Reactant : 3-Ethynyl-5-iodobenzoic acid + Thiophenol
Product : 3-Ethynyl-5-(phenylthio)benzoic acid
Conditions :

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMF/EtOH (1:1)

  • Temperature: 80°C, 12 h

  • Yield: 65–75%

Kinetic Insight :

  • DFT calculations indicate a direct S–C bond formation without stable intermediates, with a low activation barrier (ΔG‡ ≈ 10.8 kcal/mol) .

Alkynylation with Thiols

The ethynyl group reacts with thiols via hypervalent iodine reagents (e.g., EBX) to form thioalkynes, a reaction pivotal in bioconjugation and materials science.
Key Observations :

  • Requires deprotonation of thiols to thiolates for reactivity .

  • Intermediate vinyl benziodoxolone (b ) undergoes α-elimination followed by 1,2-shift to yield the product .

Experimental Data :

ThiolReagentYield (%)
Benzyl thiolTIPS-EBX85
4-MethoxythiophenolMe-EBX78
Cysteine derivativesTIPS-EBX60–70

Biological Interactions

In medicinal chemistry, this compound serves as a scaffold for kinase inhibitors (e.g., BCR-ABL T315I mutants). The ethynyl group facilitates π-π interactions and hydrogen bonding with protein targets, while the iodine atom enhances binding through halogen bonding .

Case Study :

  • Hybridization with imidazo[1,2-b]pyridazine yielded inhibitors (33a , 36a ) with IC₅₀ values <10 nM against BCR-ABL T315I and reduced cardiotoxicity compared to ponatinib .

Comparative Reactivity

The iodine and ethynyl groups synergize to enable unique reactivity compared to analogs:

CompoundReactivity Profile
3-Ethynylbenzoic acidLacks iodine; no SNAr capability
5-Iodobenzoic acidLacks ethynyl; no coupling reactions
3-Ethynyl-5-iodobenzoic acidCombines SNAr, coupling, and alkynylation

Stability and Handling

  • Light Sensitivity : Degrades under UV exposure; store in amber glass.

  • Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) .

This compound’s dual functionality makes it indispensable in organic synthesis and drug discovery. Future research should explore its applications in photocatalysis and covalent inhibitor design.

Scientific Research Applications

3-ethynyl-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-ethynylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-iodobenzoic acid: Lacks the ethynyl group, limiting its use in coupling reactions.

    3-ethynyl-4-iodobenzoic acid: Similar structure but with the iodine atom at the fourth position, which can affect its reactivity and applications.

Uniqueness

3-ethynyl-5-iodobenzoic acid is unique due to the presence of both the ethynyl and iodine groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethynyl-5-iodobenzoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with Suzuki-Miyaura or Sonogashira cross-coupling reactions using 5-iodobenzoic acid derivatives as precursors. Optimize parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (60–120°C) to maximize yield . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 3-ethynyl-5-iodobenzoic acid and verify structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the ethynyl proton (δ 2.8–3.2 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups.
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).
  • HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. Compare results to computational predictions (e.g., Gaussian 16) .

Q. What strategies mitigate instability of the ethynyl and iodobenzene moieties during storage or reactions?

  • Methodological Answer : Store under inert atmosphere (Argon) at –20°C to prevent oxidative dimerization of the ethynyl group. Use amber vials to avoid photodegradation of the C-I bond. Pre-purify solvents (e.g., degassed THF) to eliminate trace oxidants .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict reactivity and binding interactions of 3-ethynyl-5-iodobenzoic acid in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electronic properties (HOMO-LUMO gaps) and reaction pathways (e.g., iodine displacement).
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of 3-ethynyl-5-iodobenzoic acid in cross-coupling reactions?

  • Methodological Answer : Conduct controlled replicates varying:

  • Catalyst-Substrate Ratio : Test 1–5 mol% Pd.
  • Base : Compare K₂CO₃ vs. Cs₂CO₃.
  • Additives : Evaluate KI or CuI as co-catalysts.
    Perform ANOVA to identify statistically significant variables (p < 0.05). Cross-reference with crystallographic data (e.g., XRD) to confirm structural fidelity .

Q. What experimental frameworks support structure-activity relationship (SAR) studies for derivatives of 3-ethynyl-5-iodobenzoic acid?

  • Methodological Answer :

  • Synthetic Variation : Introduce substituents (e.g., –NO₂, –OCH₃) at the 4-position to modulate electronic effects.
  • Biological Assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and correlate with Hammett σ constants.
  • Data Clustering : Use PCA to group compounds by reactivity/activity profiles. Validate hypotheses via kinetic isotope effect (KIE) studies .

Data Analysis and Presentation Guidelines

  • Contradictory Data : Use Bland-Altman plots to assess agreement between independent studies. Highlight methodological divergences (e.g., solvent choice, temperature gradients) as potential error sources .
  • Visualization : Present kinetic data as Arrhenius plots (ln k vs. 1/T) to elucidate activation energies. Include error bars (±SEM) for triplicate measurements .

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